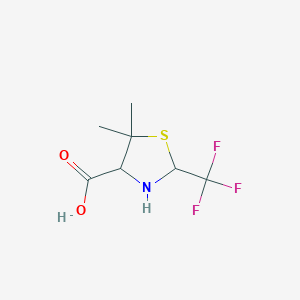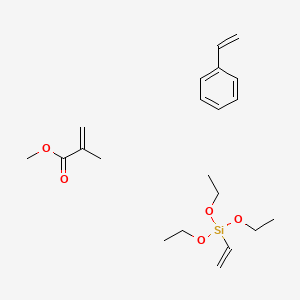
Ethenyl(triethoxy)silane;methyl 2-methylprop-2-enoate;styrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethenyl(triethoxy)silane, methyl 2-methylprop-2-enoate, and styrene are three distinct chemical compounds that can be combined to form a polymer with unique properties. Ethenyl(triethoxy)silane is a silane coupling agent used to improve the adhesion between organic polymers and inorganic materials. Methyl 2-methylprop-2-enoate, also known as methyl methacrylate, is a monomer used in the production of poly(methyl methacrylate) (PMMA). Styrene is a monomer used in the production of polystyrene and various copolymers. When combined, these compounds can form a polymer with enhanced mechanical and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Ethenyl(triethoxy)silane: This compound can be synthesized by the hydrosilylation of vinyltriethoxysilane with a suitable catalyst, such as platinum or rhodium complexes, under mild conditions.
Methyl 2-methylprop-2-enoate: Methyl methacrylate is typically produced by the esterification of methacrylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Styrene: Styrene is produced by the dehydrogenation of ethylbenzene in the presence of a catalyst, such as iron oxide, at high temperatures (600-650°C).
Industrial Production Methods
Ethenyl(triethoxy)silane: Industrial production involves the hydrosilylation of vinyltriethoxysilane using a continuous flow reactor with a platinum catalyst.
Methyl 2-methylprop-2-enoate: Industrial production of methyl methacrylate involves the acetone cyanohydrin (ACH) process, which includes the reaction of acetone cyanohydrin with sulfuric acid to form methacrylamide sulfate, followed by hydrolysis to produce methacrylic acid and subsequent esterification with methanol.
Styrene: Industrial production of styrene involves the catalytic dehydrogenation of ethylbenzene in a multi-tubular reactor with iron oxide catalysts.
化学反应分析
Types of Reactions
Ethenyl(triethoxy)silane: Undergoes hydrolysis and condensation reactions to form siloxane bonds.
Methyl 2-methylprop-2-enoate: Undergoes polymerization reactions to form poly(methyl methacrylate) (PMMA).
Styrene: Undergoes polymerization reactions to form polystyrene and copolymers.
Common Reagents and Conditions
Ethenyl(triethoxy)silane: Hydrolysis with water or alcohols in the presence of an acid or base catalyst.
Methyl 2-methylprop-2-enoate: Polymerization with free radical initiators, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), under heat or UV light.
Styrene: Polymerization with free radical initiators, such as benzoyl peroxide or AIBN, under heat or UV light.
Major Products Formed
Ethenyl(triethoxy)silane: Forms siloxane polymers and copolymers.
Methyl 2-methylprop-2-enoate: Forms poly(methyl methacrylate) (PMMA).
Styrene: Forms polystyrene and various copolymers.
科学研究应用
Chemistry: These compounds are used in the synthesis of advanced materials, such as coatings, adhesives, and sealants.
Biology: Methyl 2-methylprop-2-enoate is used in the production of biocompatible materials for medical devices and implants.
Medicine: Ethenyl(triethoxy)silane is used in drug delivery systems to improve the adhesion of active pharmaceutical ingredients to various substrates.
Industry: Styrene is used in the production of plastics, rubber, and resins for various industrial applications.
作用机制
Ethenyl(triethoxy)silane: Acts as a coupling agent by forming siloxane bonds with inorganic materials and covalent bonds with organic polymers, enhancing adhesion and mechanical properties.
Methyl 2-methylprop-2-enoate: Polymerizes to form PMMA, which provides excellent optical clarity, chemical resistance, and mechanical strength.
Styrene: Polymerizes to form polystyrene, which is used for its rigidity, transparency, and ease of processing.
相似化合物的比较
Ethenyl(triethoxy)silane: Similar compounds include vinyltrimethoxysilane and vinyltriacetoxysilane, which also act as coupling agents but differ in their hydrolysis and condensation rates.
Methyl 2-methylprop-2-enoate: Similar compounds include ethyl methacrylate and butyl methacrylate, which differ in their alkyl ester groups and resulting polymer properties.
Styrene: Similar compounds include alpha-methylstyrene and divinylbenzene, which differ in their polymerization behavior and resulting polymer properties.
These compounds, when combined, offer unique properties that make them valuable in various scientific and industrial applications. Their ability to form strong, durable polymers with specific characteristics makes them essential in the development of advanced materials.
属性
CAS 编号 |
25214-28-2 |
|---|---|
分子式 |
C21H34O5Si |
分子量 |
394.6 g/mol |
IUPAC 名称 |
ethenyl(triethoxy)silane;methyl 2-methylprop-2-enoate;styrene |
InChI |
InChI=1S/C8H18O3Si.C8H8.C5H8O2/c1-5-9-12(8-4,10-6-2)11-7-3;1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3/h8H,4-7H2,1-3H3;2-7H,1H2;1H2,2-3H3 |
InChI 键 |
LDTYODKRCDQYEP-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](C=C)(OCC)OCC.CC(=C)C(=O)OC.C=CC1=CC=CC=C1 |
相关CAS编号 |
25214-28-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






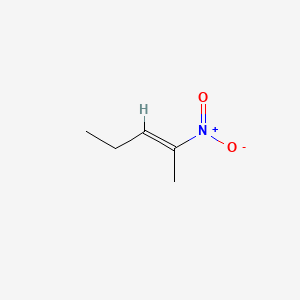
![1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane](/img/structure/B14687972.png)


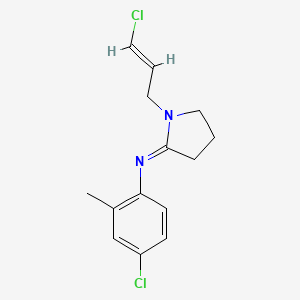
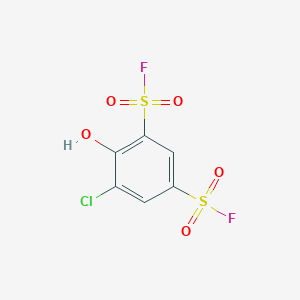

![3,3-Dimethoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14687996.png)
![5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione](/img/structure/B14688008.png)
